![molecular formula C7H4ClN3O2 B1371988 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid CAS No. 1019056-31-5](/img/structure/B1371988.png)
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid
Vue d'ensemble
Description
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase. It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .
Molecular Structure Analysis
The molecular formula of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is C7H4ClN3O2. The molecular weight is 197.579 Da . The InChIKey, a unique identifier for chemical substances, is ZGJDDWOXVGDTSP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 153.57 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 0. The exact mass and monoisotopic mass are 153.0093748 g/mol. The topological polar surface area is 41.6 Ų .Applications De Recherche Scientifique
Pharmaceutical Drug Development
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid: is a valuable intermediate in pharmaceutical drug development. Its structure is integral in synthesizing kinase inhibitors, which are crucial in developing treatments for various cancers . The compound’s ability to interact with key enzymes allows for the creation of drugs that can selectively inhibit cellular processes that are overactive in cancer cells.
Antibacterial Agents
Research has shown that this compound has the potential to bind to DNA gyrase, an enzyme essential for bacterial DNA replication . By inhibiting this enzyme, it can act as a potent antibacterial agent, providing a pathway for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Antimycobacterial Activity
The compound’s interaction with RNA polymerase, an enzyme critical for synthesizing RNA, gives it antimycobacterial properties . This could be particularly useful in treating diseases like tuberculosis, caused by mycobacteria, which are becoming increasingly resistant to current medications.
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid are the enzymes DNA gyrase and RNA polymerase . DNA gyrase is crucial for bacterial DNA replication, while RNA polymerase is essential for transcription .
Mode of Action
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid interacts with its targets by binding to them . By binding to DNA gyrase, it prevents the enzyme from breaking down bacterial DNA . Similarly, its antimycobacterial activity is due to its ability to bind to RNA polymerase .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial DNA replication and transcription. By inhibiting DNA gyrase and RNA polymerase, it disrupts these processes, leading to the cessation of bacterial growth .
Result of Action
The molecular and cellular effects of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid’s action include the inhibition of bacterial DNA replication and transcription. This leads to the cessation of bacterial growth, making the compound potentially useful in antibacterial and antimycobacterial therapies .
Propriétés
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13/h1-2,9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUREEKHRDWOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1371905.png)

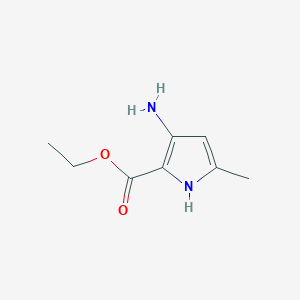
![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)
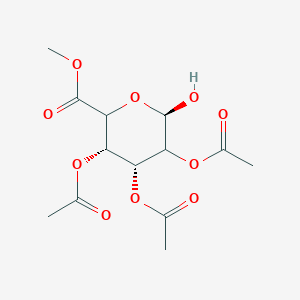
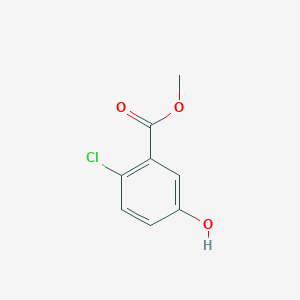



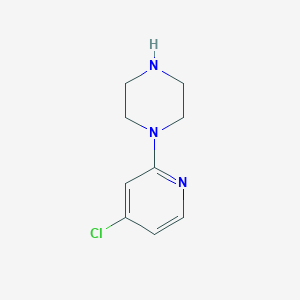
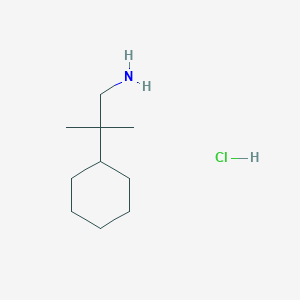

![4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1371928.png)
![[(1S,3R,6S,8R,11S,15R,16R)-7,7,11,16-Tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1371930.png)